N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Overview
Description
“N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline” is a complex chemical compound with a molecular formula of C14H10F3N3O4 . It is also known as fluometuron, a selective pre- and post-emergent herbicide widely used in the agricultural industry to control a variety of annual and perennial weeds.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-fluoro-3,5-dinitrobenzotrifluoride with N-methyl aniline . Future research should focus on the synthesis of new derivatives with improved properties and reduced toxicity.Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass is 341.242 Da .Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, N-Methyl-N-((trimethylsilyl)methyl)aniline has been utilized as a reagent in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This demonstrates the compound's role in facilitating innovative reactions under mild conditions, contributing to the development of more efficient and selective synthetic pathways (Lenhart & Bach, 2014).
Mechanistic Studies
Mechanistic studies have also employed derivatives of the target compound to understand the kinetics and reaction pathways in organic chemistry. For instance, the kinetics and mechanisms of the reactions of anilines with ethyl S-aryl thiocarbonates were explored, providing insight into the stability of tetrahedral intermediates and the reactivity of anilines towards carbonyl groups (Castro et al., 1999).
Luminescent Materials
Furthermore, N,N-Di(phenyl)aniline derivatives have been investigated for their photophysical properties, leading to the development of highly luminescent platinum complexes. These complexes have potential applications in electroluminescence and organic light-emitting diodes (OLEDs), highlighting the role of such compounds in advancing materials science (Vezzu et al., 2010).
Corrosion Inhibition
The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has been evaluated as an efficient corrosion inhibitor for mild steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure, demonstrating the compound's importance in industrial chemistry and engineering (Daoud et al., 2014).
Environmental Science
In environmental science, the study of the thermal stability and decomposition of energetic materials, including nitro-rich triazoles, has implications for the safe handling and storage of explosives. Research on these compounds aids in understanding their behavior under various conditions, which is vital for their application in propellants and explosives (Rao et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNXMMTVIAGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069815 | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-32-4 | |
Record name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63333-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of bromethalin. [] The process involves a bromination reaction where this compound reacts to form N-Methyl-2,4-dinitro-N-(2,4 dibromobenzene)-6-(trifluoromethyl)aniline, which is then further brominated to yield the final product, bromethalin. []
Q2: What are the advantages of the described synthetic route for bromethalin using this compound as an intermediate?
A2: The research highlights several advantages of this specific synthetic route:
- Convenience and Simplicity: The process is regarded as straightforward and efficient for bromethalin production. []
- Environmental Friendliness: The reactions are designed to minimize pollution and environmental impact. []
- Accessibility of Materials: The required starting materials are readily available. []
- Cost-Effectiveness: The synthesis requires relatively low equipment investment. []
- High Purity: The process yields bromethalin with high purity levels. []
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